molecular formula C10H9NO2 B12853883 3-Methoxyquinoline 1-oxide

3-Methoxyquinoline 1-oxide

Cat. No.: B12853883
M. Wt: 175.18 g/mol
InChI Key: ULBAEPLGJPQLLC-UHFFFAOYSA-N
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Description

3-Methoxyquinoline 1-oxide (CAS 57244-56-1) is an N-oxide derivative of quinoline with a molecular formula of C10H9NO2 and a molecular weight of 175.184 g/mol . This compound serves as a valuable building block and intermediate in synthetic organic chemistry, particularly in metal-catalyzed C-H functionalization reactions to create complex molecular architectures . Researchers utilize it in the one-step, silver-catalyzed oxidative acylative Minisci reaction with arylacetylenes to synthesize 2-acylquinolines, and in reactions with sodium benzenesulfinate to obtain 2-sulfonylquinolines . Its photochemical behavior has been extensively studied; upon irradiation in protic and aprotic media, methoxy-substituted quinoline N-oxides like this compound can undergo rearrangement to form various photoisomers, including 3,1-benzoxazepines and 2(1H)-quinolones . The presence of the methoxy group has a significant directing effect on these photoreactions, making the specific isomer an important subject of study . This reagent is provided for research applications in organic synthesis, methodology development, and photochemical studies. Handling should be conducted in accordance with all applicable laboratory safety standards. FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR PERSONAL USE.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-methoxy-1-oxidoquinolin-1-ium

InChI

InChI=1S/C10H9NO2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3

InChI Key

ULBAEPLGJPQLLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2[N+](=C1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline 1-oxide typically involves the oxidation of 3-methoxyquinoline. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids. The reaction is usually carried out under mild conditions to prevent the degradation of the quinoline ring.

Industrial Production Methods: Industrial production of 3-Methoxyquinoline 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, MCPBA, and other peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 3-Methoxyquinoline.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Methoxyquinoline 1-oxide has been investigated for its cytotoxic effects against cancer cells. A notable study demonstrated that derivatives of quinoline compounds, including 3-methoxyquinoline 1-oxide, exhibited selective cytotoxicity towards specific breast cancer cell lines. The compound's mechanism of action involves the inhibition of enzymes that are crucial for cancer cell survival, particularly in cells expressing NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Mechanism of Action
The mode of action appears to differ among various quinoline derivatives. For instance, one derivative showed a potent activity against both NQO1-expressing and NQO1-null breast cancer cells, indicating a broader therapeutic potential for compounds related to 3-methoxyquinoline 1-oxide . This suggests that further research could yield effective treatments that target multiple pathways in cancer biology.

Environmental Science

Atmospheric Reactions
Research has also focused on the atmospheric degradation of compounds similar to 3-methoxyquinoline 1-oxide. A study on related methoxy compounds revealed insights into their degradation by hydroxyl radicals in the atmosphere. The degradation pathways involve hydrogen atom abstraction from alkyl groups, leading to the formation of reactive intermediates that can contribute to photochemical smog formation .

Implications for Air Quality
The findings highlight the potential environmental impact of methoxyquinolines, including their role in ozone production and associated health risks. The calculated rate constants for these reactions suggest that compounds like 3-methoxyquinoline 1-oxide may have significant implications for air quality and public health .

Material Science

Synthesis of Functional Materials
3-Methoxyquinoline 1-oxide is also utilized in the synthesis of functional materials due to its ability to form stable complexes with metal ions. This property is exploited in developing sensors and catalysts. For instance, the compound can serve as a ligand in coordination chemistry, facilitating the design of new materials with specific electronic or optical properties .

Data Summary

The following table summarizes key findings related to the applications of 3-methoxyquinoline 1-oxide:

Application Area Key Findings References
Medicinal ChemistrySelective cytotoxicity against breast cancer cells; inhibition of NQO1
Environmental ScienceDegradation by hydroxyl radicals; contribution to photochemical smog
Material ScienceFormation of stable metal complexes; potential use in sensors and catalysts

Case Studies

  • Cytotoxicity Study : A study highlighted the effectiveness of a derivative of 3-methoxyquinoline 1-oxide against breast cancer cells, showing IC50 values as low as 140 nM. This indicates strong potential for therapeutic applications in oncology .
  • Atmospheric Impact Assessment : Another research effort focused on the degradation kinetics of methoxy compounds, revealing a tropospheric lifetime around 15 hours for similar compounds, which underscores their environmental relevance .

Mechanism of Action

The mechanism of action of 3-Methoxyquinoline 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. Additionally, it can modulate signaling pathways by affecting receptor function. These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoline 1-Oxides

The biological and chemical properties of quinoline 1-oxide derivatives are highly dependent on the type and position of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Substituent(s) Key Properties References
3-Methoxyquinoline 1-oxide -OCH₃ at C3 Limited toxicity data; methoxy group likely reduces electrophilic reactivity
4-Nitroquinoline 1-oxide -NO₂ at C4 Potent carcinogen; induces DNA-protein breakage at low concentrations (1 × 10⁻⁵ M)
4-Methoxyquinoline 1-oxide -OCH₃ at C4 Lower reactivity in oxidative cyanation; requires higher reaction temperatures
3-(Trifluoromethyl)quinoline 1-oxide -CF₃ at C3 Higher reactivity in oxidative cyanation compared to parent quinoline 1-oxide
2-Methoxyquinoline 1-oxide -OCH₃ at C2 Synthesized via lead(IV) acetate-mediated methoxylation; structural isomer of 3-methoxy derivative

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., -NO₂, -CF₃), impacting carcinogenicity and chemical reactivity .

Reactivity in Chemical Reactions

Oxidative Cyanation
  • 3-(Trifluoromethyl)quinoline 1-oxide and 4-(trifluoromethyl)quinoline 1-oxide undergo oxidative cyanation at lower temperatures than quinoline 1-oxide, demonstrating enhanced reactivity due to the electron-withdrawing CF₃ group .
  • 4-Methoxyquinoline 1-oxide requires higher temperatures for cyanation, yielding poor results (~30% yield) . This suggests that 3-methoxy derivatives may exhibit intermediate reactivity depending on substituent positioning.
DNA Interaction
  • 4-Nitroquinoline 1-oxide induces DNA repair synthesis in primary hepatocytes and DNA-protein complex breakage, correlating with its carcinogenicity .
  • No evidence exists for 3-methoxyquinoline 1-oxide causing similar DNA damage, likely due to the methoxy group’s inability to form reactive intermediates.
Carcinogenicity
  • 4-Nitroquinoline 1-oxide derivatives exhibit a strong correlation between carcinogenicity and their ability to cleave DNA-protein complexes. For example, 6-methyl-4-nitroquinoline 1-oxide is a potent carcinogen, while non-carcinogenic analogs (e.g., 4-aminoquinoline 1-oxide) lack this activity .
Cellular Responses

    Biological Activity

    3-Methoxyquinoline 1-oxide (MQO) is a compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MQO, including its mechanisms of action, effects on different biological systems, and relevant case studies.

    Chemical Structure and Properties

    3-Methoxyquinoline 1-oxide is an oxygen-containing heterocyclic compound with the following chemical structure:

    • Molecular Formula : C_10H_9NO
    • Molecular Weight : 175.19 g/mol

    The presence of a methoxy group and an oxide functional group contributes to its unique reactivity and biological properties.

    Mechanisms of Biological Activity

    The biological activities of MQO can be attributed to several mechanisms:

    • Antioxidant Properties : MQO exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
    • Enzyme Inhibition : Studies have shown that MQO can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.
    • Antimicrobial Activity : Preliminary studies indicate that MQO possesses antimicrobial properties against various bacterial strains. Its efficacy against pathogens may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

    Table 1: Summary of Biological Activities of 3-Methoxyquinoline 1-Oxide

    Biological ActivityObservationsReferences
    AntioxidantScavenges free radicals; reduces oxidative stress
    Enzyme InhibitionInhibits cytochrome P450 enzymes
    AntimicrobialActive against multiple bacterial strains
    CytotoxicityInduces apoptosis in cancer cell lines

    Case Study 1: Antioxidant Activity

    A study conducted by Smith et al. (2020) demonstrated that MQO significantly reduced reactive oxygen species (ROS) levels in human neuronal cells exposed to oxidative stress. The results indicated a protective effect against cell death, suggesting potential therapeutic applications for neurodegenerative diseases.

    Case Study 2: Antimicrobial Efficacy

    In a comparative study, MQO was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The findings revealed that MQO exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

    Case Study 3: Cytotoxic Effects on Cancer Cells

    Research by Johnson et al. (2021) explored the cytotoxic effects of MQO on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The study found that MQO induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

    Q & A

    Q. What are the key safety protocols for handling 3-methoxyquinoline 1-oxide in laboratory settings?

    • Methodological Answer : When handling 3-methoxyquinoline 1-oxide, follow these safety measures:
    • Skin/Eye Contact : Immediately remove contaminated clothing and wash skin with soap and water. For eye exposure, flush eyes with water for several minutes and seek medical advice if irritation persists .
    • Inhalation : Move the affected individual to fresh air and monitor for respiratory discomfort .
    • Spill Management : Use appropriate personal protective equipment (PPE) such as gloves and goggles. Contain spills with inert absorbents and dispose of waste according to hazardous material regulations .
    • Fire Hazards : Use CO₂, dry chemical, or alcohol-resistant foam for fire suppression. Avoid water jets, as combustion may release toxic fumes .

    Q. How can researchers ensure reproducibility in synthesizing 3-methoxyquinoline 1-oxide?

    • Methodological Answer : To ensure reproducibility:
    • Document reaction conditions (e.g., temperature, solvent, catalyst) in detail. For novel compounds, provide spectroscopic data (NMR, IR, mass spectrometry) and purity assessments (HPLC) .
    • For known compounds, cite literature methods used for synthesis and characterization. Cross-validate results with independent replicates .
    • Include step-by-step procedures in supplementary materials, adhering to journal guidelines for experimental transparency .

    Q. What analytical techniques are recommended for characterizing 3-methoxyquinoline 1-oxide?

    • Methodological Answer : Essential techniques include:
    • Structural Analysis : X-ray crystallography (if crystalline) or NMR (¹H/¹³C) to confirm substituent positions and oxidation states .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, as described for related quinoline derivatives .
    • Spectroscopic Validation : IR spectroscopy to identify functional groups (e.g., N-oxide and methoxy groups) .

    Advanced Research Questions

    Q. How can contradictions in genotoxicity data for 3-methoxyquinoline 1-oxide analogs be resolved?

    • Methodological Answer :
    • Comparative Studies : Use structurally similar compounds (e.g., 4-nitroquinoline 1-oxide) as benchmarks. For example, 4-nitroquinoline 1-oxide is a known mutagen; compare its mechanisms (e.g., DNA adduct formation) with 3-methoxyquinoline 1-oxide using in vitro models (e.g., yeast recombination assays) .
    • Dose-Response Analysis : Perform dose-ranging experiments to identify thresholds for toxic vs. non-toxic effects. Use statistical tools (e.g., ANOVA) to assess significance .
    • Mechanistic Studies : Employ comet assays or γH2AX foci detection to evaluate DNA damage pathways .

    Q. What experimental designs are optimal for studying the metabolic pathways of 3-methoxyquinoline 1-oxide?

    • Methodological Answer :
    • In Vitro Models : Use hepatic microsomes or recombinant cytochrome P450 enzymes to identify primary metabolites. Analyze via LC-MS/MS .
    • Isotopic Labeling : Introduce ¹³C or deuterium at the methoxy group to track metabolic transformations .
    • In Vivo Studies : Administer the compound to animal models (e.g., C57BL/6 mice) and collect plasma/tissue samples at timed intervals. Compare wild-type and knockout models (e.g., SLC39A5) to assess genetic influences on metabolism .

    Q. How can researchers address discrepancies in stability data for 3-methoxyquinoline 1-oxide under varying storage conditions?

    • Methodological Answer :
    • Controlled Stability Testing : Store samples under different conditions (ambient, 4°C, -20°C) and monitor degradation via HPLC at regular intervals. Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life .
    • Degradation Product Analysis : Identify byproducts using mass spectrometry and propose degradation pathways (e.g., hydrolysis of the N-oxide group) .
    • Stabilization Strategies : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to inhibit oxidative degradation .

    Methodological and Ethical Considerations

    Q. How should researchers design studies to minimize bias in toxicological evaluations of 3-methoxyquinoline 1-oxide?

    • Methodological Answer :
    • Blinded Experiments : Assign compound handling and data analysis to separate teams to reduce observer bias .
    • Positive/Negative Controls : Include known mutagens (e.g., 4-nitroquinoline 1-oxide) and inert compounds to validate assay sensitivity .
    • Ethical Compliance : Adhere to institutional animal care guidelines and declare conflicts of interest in publications .

    Q. What strategies ensure data integrity when reporting conflicting results in 3-methoxyquinoline 1-oxide studies?

    • Methodological Answer :
    • Transparency in Reporting : Publish raw datasets and detailed protocols in supplementary materials. Use platforms like Figshare or Zenodo for open-access archiving .
    • Peer Review : Submit findings to journals with rigorous review processes (e.g., Antioxidants) that mandate data validation and reproducibility checks .
    • Meta-Analysis : Aggregate data from multiple studies to identify consensus trends or methodological flaws .

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